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1. Introduction to AQbD and Fedratinib Analytical Quality by Design (AQbD) is a systematic approach to

method development that emphasizes understanding and controlling the critical process parameters affecting

method performance. This application note details the implementation of an AQbD framework for

developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

method for Fedratinib, a Janus kinase 2 (JAK2) inhibitor used in treating myelofibrosis [1]. The AQbD

approach, as outlined in ICH Q8 (R2), enhances method robustness, ruggedness, and overall product quality

assurance throughout its lifecycle.

2. AQbD Workflow for Method Development The following diagram illustrates the logical sequence of the

AQbD approach for analytical method development.
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Define Analytical Target Profile (ATP)

Identify Critical Quality Attributes (CQAs)

Screen Critical Method Parameters (CMPs)

Establish Method Operable Design Region (MODR)

Implement Control Strategy and Validation
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3. Experimental Design and Optimization The initial step involves screening Critical Method Parameters

(CMPs) to identify those with a significant effect on the Critical Quality Attributes (CQAs). A Plackett-

Burman design is an efficient screening design for this purpose [1]. Following screening, a Central

Composite Design (CCD), a type of Response Surface Methodology, is employed for systematic

optimization of the identified CMPs [1]. The design and optimization process can be visualized as the

workflow below.
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Define Factors and Ranges

Run Plackett-Burman Design

Statistical Analysis (ANOVA)

Identify Critical Parameters

Run Central Composite Design (CCD)

Build Predictive Model

Define Design Space
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4. Critical Method Parameters and Quality Attributes Table 1: Critical Quality Attributes (CQAs) and

Target Goals for Fedratinib HPLC Method

Critical Quality Attribute (CQA) Target / Goal

Retention Time Sufficient for peak identification and separation from impurities [1].
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Critical Quality Attribute (CQA) Target / Goal

Theoretical Plates Maximized to ensure peak efficiency [1].

Tailing Factor Minimized to ensure symmetric peak shape [1].

Resolution Ensures separation from potential degradation products [1].

Table 2: Critical Method Parameters (CMPs) and Their Ranges for Screening

Critical Method Parameter
(CMP)

Range Studied

pH of Buffer 2.5 - 6.5 [1]

Concentration of Organic
Solvent

Not explicitly stated in search results, but typically varied (e.g., 30-

60%) [2].

Flow Rate Not explicitly stated in search results, but typically varied (e.g., 0.8-

1.2 mL/min).

Column Temperature Not explicitly stated in search results, but often included (e.g., 25-

40°C) [2].

5. Optimized Chromatographic Conditions Based on the AQbD optimization using CCD, the following

conditions were identified as the optimal method operable design region [1].

Stationary Phase: Agilent C18 column (150 mm × 4.6 mm, 5 µm) [1].
Mobile Phase: Acetonitrile: 0.1% Orthophosphoric Acid (OPA) Buffer, pH 4.18 (43:57 % v/v) [1].

Flow Rate: 0.967 mL/min [1].
Detection: PDA-UV at 268 nm [1].

Column Temperature: 30°C (assumed from standard practice) [2].
Injection Volume: Not specified in search results, but 10-20 µL is typical for analytical HPLC.

6. Method Validation Results The developed method was validated as per ICH Q2(R1) guidelines. Key

validation parameters are summarized below [1]. Table 3: Fedratinib HPLC Method Validation Data
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Validation Parameter Result

Linearity Range 15 - 90 µg/mL [1]

Correlation Coefficient (R²) 0.999 [1]

Accuracy Not explicitly stated, but reported as accurate [1].

Precision Not explicitly stated, but reported as precise [1].

Robustness Verified as per AQbD principle [1].

Specificity Able to separate drug from degradation products [1].

7. Forced Degradation Studies Forced degradation studies were performed as per ICH Q1A(R2) guidelines.

The drug was exposed to acidic, basic, oxidative, photolytic, and thermal stress conditions. Significant

degradation was specifically noted under acidic conditions, confirming the method's stability-indicating

property [1].

Detailed Protocol: AQbD-Based RP-HPLC for Fedratinib

Protocol 1: RP-HPLC Method Development and Analysis

1. Scope This protocol describes the detailed procedure for the analysis of Fedratinib in its pharmaceutical

dosage form using an AQbD-developed RP-HPLC method.

2. Materials and Equipment

Chemicals: Fedratinib reference standard, Acetonitrile (HPLC grade), Orthophosphoric Acid (HPLC
grade), High-purity water [1].

Equipment: HPLC system with Quaternary Pump, Auto-sampler, Thermostatted Column
Compartment, and Photo-Diode Array (PDA) Detector. Data acquisition software [1].

Chromatographic Column: Agilent C18 (150 mm × 4.6 mm, 5 µm particle size) [1].

3. Step-by-Step Procedure

Step 1: Mobile Phase Preparation
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Prepare 0.1% OPA buffer by adding 1 mL of orthophosphoric acid to 1000 mL of water. Adjust

the pH to 4.18 with a base like sodium hydroxide or an acid.
Mix Acetonitrile and the prepared OPA buffer in a 43:57 (v/v) ratio. Degas the mobile phase by

sonication for 10 minutes [1].

Step 2: Standard Solution Preparation

Accurately weigh and transfer about 50 mg of Fedratinib working standard into a 50 mL

volumetric flask.
Dissolve and make up to volume with diluent (e.g., mobile phase) to obtain a 1000 µg/mL stock

solution.
Dilute this stock solution quantitatively with diluent to obtain working standards in the linearity

range of 15-90 µg/mL [1].

Step 3: Sample Solution Preparation

For tablet dosage forms, weigh and powder not less than 10 tablets. Transfer an amount of

powder equivalent to about 50 mg of Fedratinib to a 50 mL volumetric flask.
Add about 30 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to

volume.
Centrifuge or filter the solution (using a 0.45 µm membrane filter) to obtain a clear

supernatant/filtrate. Further dilute as needed to fall within the linearity range [3].

Step 4: Instrumental Parameters and Chromatography

Set the HPLC system parameters as per the optimized conditions [1]:

Flow Rate: 0.967 mL/min
Detection Wavelength: 268 nm

Column Temperature: 30°C
Injection Volume: 10 µL (typical value, adjust if necessary)

Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is
achieved.

Inject the blank (diluent), standard, and sample solutions sequentially.
The typical retention time for Fedratinib under these conditions is approximately 2.90 minutes
[3].

Step 5: System Suitability Testing

Before sample analysis, perform a system suitability test by injecting the standard solution. The

method should meet pre-defined criteria, such as [1]:
%RSD for replicate injections should be ≤ 2.0%.

Tailing factor should be ≤ 2.0.
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Theoretical plates should be > 2000.

Protocol 2: UPLC-MS/MS for Bioanalysis in Plasma

For the quantification of Fedratinib in biological matrices like plasma, a more sensitive UPLC-MS/MS

method is required. The following is a summary based on the literature.

1. Scope This protocol is for the quantification of Fedratinib in rat plasma using UPLC-MS/MS, applicable

for pharmacokinetic and drug-drug interaction studies [4].

2. Key Conditions [4]

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

Mobile Phase: A: Acetonitrile; B: 0.1% Formic acid in water.
Gradient Elution:

0-0.5 min: 10% A
0.5-1.0 min: 10-90% A

1.0-2.0 min: 90% A
2.0-2.1 min: 90-10% A

2.1-3.0 min: 10% A (re-equilibration)
Flow Rate: 0.40 mL/min.

Detection: Tandem Mass Spectrometry with ESI+ and MRM.
Fedratinib: m/z 525.12 → 98.00 (quantification)

Internal Standard (Bosutinib): m/z 529.82 → 141.01
Sample Preparation: Protein precipitation with acetonitrile.

Linear Range: 0.5 - 500 ng/mL.

Table 4: Comparison of HPLC and UPLC-MS/MS Methods for Fedratinib

Parameter AQbD-based RP-HPLC Method UPLC-MS/MS Bioanalytical Method

Application Drug substance/product assay Bioanalysis (Plasma)

Detection UV at 268 nm [1] Mass Spectrometry (MRM) [4]

Linearity
Range

15-90 µg/mL [1] 0.5-500 ng/mL [4]
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Parameter AQbD-based RP-HPLC Method UPLC-MS/MS Bioanalytical Method

Sample
Volume

Not specified 100 µL [4]

Run Time ~3 minutes [3] 3.0 minutes [4]

Key
Advantage

Robust for quality control; Stability-

indicating [1]

High sensitivity for pharmacokinetic

studies [4]

Discussion and Conclusion

The AQbD approach provides a superior framework for developing analytical methods compared to the

traditional one-factor-at-a-time (OFAT) approach. By systematically understanding the interaction of method

parameters and their impact on quality attributes, a more robust and reliable method is achieved, with a

defined design space that allows for flexible operation within controlled boundaries.

The RP-HPLC method is ideal for routine quality control of the pharmaceutical dosage form, while the

UPLC-MS/MS method is essential for sensitive applications like measuring drug concentrations in plasma. A

critical consideration for Fedratinib is its metabolism by CYP3A4. Co-administration with strong CYP3A4

inhibitors (e.g., ketoconazole, posaconazole) can significantly increase Fedratinib exposure, necessitating

dose adjustments or close monitoring for toxicity [4].

I hope these detailed Application Notes and Protocols are helpful for your research and development work.

Should you require further elaboration on any specific section, please feel free to ask.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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